molecular formula C15H13NO3 B1263232 O-Methylmukonidine CAS No. 14501-65-6

O-Methylmukonidine

Cat. No.: B1263232
CAS No.: 14501-65-6
M. Wt: 255.27 g/mol
InChI Key: BYDOYRHWHKPKQP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

O-Methylmukonidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .

Comparison with Similar Compounds

O-Methylmukonidine is part of a broader family of carbazole alkaloids, which includes compounds like mukonidine, glycosinine, and clausine V . Compared to these similar compounds, this compound is unique due to its specific structural features and biological activities. For instance, while mukonidine also exhibits anti-inflammatory properties, this compound has a broader spectrum of biological activities, including neuroprotection and cytotoxicity .

Conclusion

This compound is a versatile and biologically active compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable subject of study in medicinal chemistry and related fields.

Properties

CAS No.

14501-65-6

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

methyl 2-methoxy-9H-carbazole-3-carboxylate

InChI

InChI=1S/C15H13NO3/c1-18-14-8-13-10(7-11(14)15(17)19-2)9-5-3-4-6-12(9)16-13/h3-8,16H,1-2H3

InChI Key

BYDOYRHWHKPKQP-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C3=CC=CC=C3NC2=C1)C(=O)OC

Canonical SMILES

COC1=C(C=C2C3=CC=CC=C3NC2=C1)C(=O)OC

melting_point

133-135°C

physical_description

Solid

Synonyms

clausine L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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